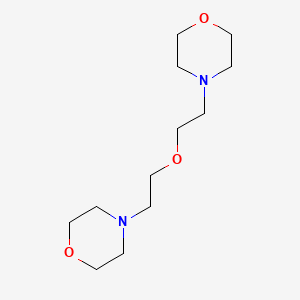

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

Description

Properties

IUPAC Name |

4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042170 | |

| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |

| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dimorpholinodiethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.17 [mmHg] | |

| Record name | 2,2'-Dimorpholinodiethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6425-39-4 | |

| Record name | Dimorpholinodiethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimorpholinodiethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimorpholinodiethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimorpholinyldiethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMORPHOLINODIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BH27U8GG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, commonly known in industrial settings as Dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst.[1][2][3] Its primary application lies in the production of polyurethane foams, where it plays a crucial role in balancing the gelling and blowing reactions.[4][5] While its industrial applications are well-documented, its potential in the pharmaceutical and life sciences sectors is less explored, though the morpholine moiety is a key component in many bioactive molecules.[6] This guide provides a comprehensive overview of the fundamental physicochemical properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, methods for their determination, and its primary mechanism of action in industrial applications.

Chemical Identity and Structure

This compound is characterized by two morpholine rings linked by a diethylene ether chain.[7]

| Identifier | Value |

| Chemical Name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- |

| Common Name | Dimorpholinodiethyl ether (DMDEE)[7][8][9] |

| Synonyms | Bis(2-morpholinoethyl) Ether, 2,2'-Dimorpholinodiethyl Ether, 4,4'-(Oxydiethylene)bis(morpholine)[7][10][11] |

| CAS Number | 6425-39-4[7][8][9] |

| Molecular Formula | C12H24N2O3[7][8][9] |

| Molecular Weight | 244.33 g/mol [8][9][10] |

| SMILES | C1COCCN1CCOCCN2CCOCC2[10][12] |

| InChIKey | ZMSQJSMSLXVTKN-UHFFFAOYSA-N[8][10][13] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][7] |

| Odor | Mild, amine-like[1][7] |

| Boiling Point | 309 °C (lit.)[1][8][9] |

| Melting Point | -28 °C[9][13][14] |

| Density | 1.06 g/mL at 25 °C (lit.)[1][8][9] |

| Refractive Index (n20/D) | 1.484 (lit.)[1][8][9] |

| Flash Point | 146 °C (295 °F)[8][9][15] |

| Vapor Pressure | 66 Pa at 20 °C[13][14] |

| Water Solubility | Soluble[1][7] |

Chemical Properties

| Property | Value/Description |

| LogP | -0.6[8][10] |

| pKa | 6.92 ± 0.10 (Predicted)[13][14] |

| Hydrogen Bond Acceptors | 5[8][10] |

| Hydrogen Bond Donors | 0[10] |

| Chemical Stability | Stable under normal conditions. |

| Reactivity | Acts as a catalyst, particularly for isocyanate reactions.[4][5] |

Experimental Protocols for Physicochemical Property Determination

General Workflow for Property Determination

Caption: General workflow for physicochemical property determination.

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology (based on OECD Guideline 103 and ASTM D1078):

-

A sample of the substance is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass into a condenser.

-

The temperature at which the liquid boils and the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored throughout the distillation process.

-

The pressure at which the determination is made must be recorded and, if necessary, the boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Density Measurement

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology (based on OECD Guideline 109 and ASTM D4052):

-

A digital density meter with an oscillating U-tube is commonly used.

-

The instrument is calibrated with two substances of known density (e.g., dry air and pure water).

-

A small, precise volume of the test substance is introduced into the thermostatted U-tube.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and the calibration constants.

-

The temperature of the measurement (e.g., 25 °C) must be precisely controlled and reported.

-

Refractive Index Measurement

-

Principle: The refractive index of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is a characteristic property of a substance.

-

Methodology (based on OECD Guideline 107 and ASTM D1218):

-

A refractometer (e.g., an Abbé refractometer) is used for the measurement.

-

The instrument is calibrated using a standard of known refractive index.

-

A small amount of the liquid sample is placed on the prism of the refractometer.

-

The temperature of the prism and the sample is controlled to a specific temperature (e.g., 20 °C).

-

Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

-

The boundary line between the light and dark fields is observed through the eyepiece and aligned with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis and Mechanism of Action

Synthesis of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

The industrial synthesis of this compound typically involves the reaction of diethylene glycol with morpholine.[8][9] A patent describes a process where these reactants are passed over a catalyst in the presence of hydrogen.[16]

Caption: Simplified workflow for the synthesis of the target compound.

Mechanism of Action in Polyurethane Foam Formation

In polyurethane chemistry, two main reactions occur simultaneously: the gelling reaction (formation of urethane linkages) and the blowing reaction (generation of carbon dioxide gas). DMDEE is a highly selective blowing catalyst.[4][5] Its steric hindrance around the nitrogen atoms is thought to favor the reaction between isocyanate and water (blowing) over the reaction between isocyanate and polyol (gelling).[17] This controlled generation of CO2 is essential for creating the cellular structure of flexible polyurethane foams.[4][5]

Caption: Catalytic role in polyurethane foam formation.

Biological Activity and Toxicological Profile

Biological Activity

While the morpholine heterocycle is a component of numerous biologically active compounds, specific data on the pharmacological activity of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is limited. One source mentions that morpholine derivatives have been explored for their effects on receptors involved in mood disorders and neurodegenerative diseases, but this is a general statement about the chemical class rather than specific to this compound.[8] Its use has been investigated in polyurethanes for controlled drug release and in medical adhesives.

Safety and Toxicology

The compound is classified as an irritant, particularly to the eyes.[8][10][15][18]

-

GHS Hazard Statements: H319 (Causes serious eye irritation).[4][10][13]

-

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[15]

-

General Handling: Wear suitable protective clothing, gloves, and eye/face protection.[9][15]

Applications

The predominant use of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is as a catalyst in the chemical industry.

-

Polyurethane Foams: It is a key catalyst for flexible polyester foams, molded foams, and moisture-cured foams and coatings.[12][13][19]

-

Adhesives and Sealants: Used in the formulation of adhesives and sealants that require rapid curing.[2][8]

-

Coatings: Employed in coatings to enhance durability and curing speed.[7][8]

Conclusion

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is a well-characterized chemical with established physicochemical properties and a primary, significant role as a catalyst in the polyurethane industry. Its utility is centered on its ability to selectively catalyze the blowing reaction, which is fundamental to the formation of flexible foams. While the morpholine scaffold is of great interest to medicinal chemists, the specific biological activities of this particular diether derivative are not extensively studied, presenting a potential area for future research. The information provided in this guide serves as a foundational reference for professionals in both industrial and research settings.

References

- 1. oecd.org [oecd.org]

- 2. matestlabs.com [matestlabs.com]

- 3. atamankimya.com [atamankimya.com]

- 4. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]

- 5. bdmaee.net [bdmaee.net]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | 6425-39-4 | Benchchem [benchchem.com]

- 10. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 11. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. store.astm.org [store.astm.org]

- 14. oecd.org [oecd.org]

- 15. matestlabs.com [matestlabs.com]

- 16. store.astm.org [store.astm.org]

- 17. atamankimya.com [atamankimya.com]

- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

An In-depth Technical Guide to the Physicochemical Characteristics of Dimorpholinodiethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinodiethyl ether (DMDEE), a tertiary amine catalyst, is a compound of significant industrial interest, particularly in the manufacturing of polyurethane foams. Its unique molecular structure imparts specific physicochemical properties that are crucial for its function as a potent blowing catalyst. This technical guide provides a comprehensive overview of the core physicochemical characteristics of DMDEE, detailed experimental protocols for their determination, and a discussion of its synthesis and catalytic mechanism. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

Dimorpholinodiethyl ether, systematically named 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine, is an organic compound featuring two morpholine rings linked by a diethyl ether chain.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Widely known by the acronym DMDEE, it serves as a crucial catalyst in the production of various polyurethane products, including flexible and rigid foams, coatings, adhesives, and sealants. Its primary role is to catalyze the reaction between water and isocyanates (the "blowing" reaction), which generates carbon dioxide gas to create the foam's cellular structure.[1] The steric hindrance provided by the bulky morpholino groups contributes to the stability of isocyanate-containing prepolymers, extending their storage life.

Physicochemical Properties

The physical and chemical properties of DMDEE are fundamental to its application and handling. These characteristics have been determined through various analytical techniques and are summarized below.

General and Chemical Properties

A compilation of the primary identifiers and chemical properties for Dimorpholinodiethyl ether is presented in Table 1.

| Property | Value |

| IUPAC Name | 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine |

| Synonyms | DMDEE, 2,2'-Dimorpholinodiethyl ether, Bis(2-morpholinoethyl) Ether |

| CAS Number | 6425-39-4 |

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.33 g/mol |

| Appearance | Colorless to pale yellow/pale brown liquid/oil |

| Odor | Amine-like |

Sources:[1]

Quantitative Physical and Chemical Data

Table 2 provides a summary of the key quantitative physicochemical data for DMDEE, critical for its use in chemical processes and for safety considerations.

| Property | Value | Conditions |

| Density | 1.06 g/mL | at 25 °C (lit.) |

| Boiling Point | 309 °C | (lit.) |

| Melting Point | -28 °C | |

| Flash Point | 295 °F (~146 °C) | |

| Refractive Index | n20/D 1.484 | (lit.) |

| Water Solubility | 100 g/L | at 20 °C (Miscible) |

| Vapor Pressure | 66 Pa | at 20 °C |

| LogP (Octanol-Water Partition Coefficient) | 0.5 | at 25 °C |

| pKa | 6.92 ± 0.10 | (Predicted) |

Sources:

Synthesis and Reactivity

Synthesis Pathway

Dimorpholinodiethyl ether is commercially synthesized via the condensation reaction of diethylene glycol with morpholine. This reaction is typically carried out at elevated temperature and pressure in the presence of hydrogen and a metal hydrogenation catalyst, such as copper or cobalt.[1][2] An alternative route involves using dichloroethyl ether and morpholine as reactants.[1]

Caption: Synthesis of DMDEE from Diethylene Glycol and Morpholine.

Catalytic Activity in Polyurethane Formation

DMDEE is a highly effective catalyst for the blowing reaction in polyurethane foam production. It selectively accelerates the reaction between isocyanate groups (-NCO) and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂). The liberated CO₂ gas acts as the blowing agent, creating the porous foam structure. DMDEE's balanced activity promotes both the blowing (gas generation) and gelling (polymer network formation) reactions, leading to a uniform and stable foam.[3]

Caption: Catalytic role of DMDEE in Polyurethane foam formation.

Experimental Protocols

The determination of the physicochemical properties of a liquid chemical like DMDEE follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

General Experimental Workflow

A systematic workflow is essential for the accurate characterization of a chemical substance. This involves sample preparation followed by a series of analytical tests to determine its physical and chemical properties.

Caption: General workflow for physicochemical characterization.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[4]

-

Apparatus: Small test tube (150mm), small magnetic stir bar, hot plate stirrer with a metal heating block, thermometer, clamp.

-

Procedure:

-

Place approximately 0.5 mL of the DMDEE sample into the test tube along with a small magnetic stir bar.

-

Clamp the test tube in the center of the heating block on the hot plate stirrer.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube (refluxing). A "reflux ring" will become visible.[4]

-

Adjust the thermometer's position so that the bulb is level with this reflux ring for an accurate measurement of the vapor temperature.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.

-

Cease heating and allow the apparatus to cool.

-

Density Determination (Digital Density Meter - ASTM D4052)

This standard test method provides a precise determination of the density of liquids.[5][6][7]

-

Apparatus: Digital density meter with an oscillating U-tube, syringe or automated sampler.

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and high-purity water at a known temperature (e.g., 25 °C).

-

Ensure the oscillating U-tube is clean and dry.

-

Introduce a small volume (approx. 1-2 mL) of the DMDEE sample into the U-tube, ensuring no air bubbles are present.[8] The absence of bubbles is critical for accuracy.[7][9]

-

Allow the sample to thermally equilibrate to the test temperature.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

Using calibration data, the instrument calculates and displays the density of the sample in g/mL or kg/m ³.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is characteristic of a substance.

-

Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium lamp, 589 nm), temperature-controlled water bath, dropper.

-

Procedure:

-

Turn on the light source and the temperature-controlled water bath circulating through the refractometer prisms to maintain a constant temperature (e.g., 20 °C).

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.[10][11]

-

Open the prism assembly and ensure the prism surfaces are clean and dry.

-

Place a few drops of the DMDEE sample onto the surface of the lower prism.

-

Close the prism assembly firmly.

-

Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view.

-

If a colored band is visible at the boundary, turn the dispersion compensator knob until the boundary becomes a sharp, achromatic line.

-

Adjust the refractometer scale to center the sharp boundary line on the crosshairs of the eyepiece.[10]

-

Read the refractive index value directly from the instrument's scale.

-

Safety and Handling

DMDEE is an irritant and may cause serious eye irritation.[9] It is harmful if swallowed. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical attention.[9]

This guide provides a foundational understanding of the physicochemical properties of Dimorpholinodiethyl ether. The data and protocols presented are intended to support researchers and professionals in the safe and effective use of this important industrial chemical.

References

- 1. atamankimya.com [atamankimya.com]

- 2. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]

- 3. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. macro.lsu.edu [macro.lsu.edu]

An In-depth Technical Guide on the Chemical Structure and Synthesis of Compounds Associated with CAS 6425-39-4

Disclaimer: Initial research indicates that the CAS number 6425-39-4 is officially assigned to the chemical compound Dimorpholinodiethyl ether . However, due to the structural complexity and relevance to materials science, this guide will also provide a comprehensive overview of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine , a compound with a similar application profile that is sometimes mistakenly associated with this CAS number. We will address both compounds to ensure a thorough and useful resource for researchers, scientists, and drug development professionals.

Part 1: N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS 3081-14-9)

N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, also known as 77PD, is a hindered p-phenylenediamine derivative primarily utilized as a potent antioxidant and antiozonant in the rubber and polymer industries.[1][2] Its specific alkyl substituents enhance its solubility and effectiveness in high-temperature applications.[1]

Chemical Structure

The molecular structure consists of a central p-phenylenediamine core with two 1,4-dimethylpentyl groups attached to the nitrogen atoms.

Caption: Chemical structure of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H36N2 | [1] |

| Molecular Weight | 304.5 g/mol | [1] |

| Appearance | Deep red, slightly viscous liquid with an aromatic odor | [1][3] |

| Boiling Point | 459 °F at 13.5 mm Hg (237 °C) | [1] |

| Melting Point | -33 °F (-36 °C) | [3] |

| Density | 0.91 g/cm³ | [1] |

| Solubility | Less than 1 mg/mL in water at 75 °F | [1] |

| SMILES | CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | [1] |

| InChI Key | ZJNLYGOUHDJHMG-UHFFFAOYSA-N | [1] |

Synthesis

A common and efficient method for the synthesis of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine is through the reductive amination of p-phenylenediamine or p-nitroaniline with 5-methyl-2-hexanone. A continuous process has been developed to improve efficiency and reduce costs.[4]

This protocol is based on the method described in patent CN103467305A.[4]

-

Reactant Preparation: A mixture of p-phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone is prepared. The molar ratio of the amine to the ketone is maintained between 1:2 and 1:10.

-

Preheating: The reactant mixture is continuously fed into a preheater and maintained at a temperature of 110-150 °C.

-

Catalytic Reaction: The preheated mixture is then introduced into a narrow, elongated reactor packed with a solid catalyst. Concurrently, hydrogen gas is introduced into the reactor at a pressure of 0.5-2.5 MPa. The reactor temperature is maintained at 150-200 °C.

-

Product Collection: After the reaction, the product stream is passed through a cooler and collected in a gas-liquid separator.

-

Purification: The collected reaction solution is subjected to reduced pressure distillation (vacuum of -0.5 to -0.1 MPa) to isolate the final product, N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine.

Caption: Workflow for the continuous synthesis of 77PD.

| Parameter | Value | Reference |

| Reactants | p-Phenylenediamine or p-nitroaniline, 5-methyl-2-hexanone | [4] |

| Amine:Ketone Molar Ratio | 1:2 to 1:10 | [4] |

| Preheating Temperature | 110 - 150 °C | [4] |

| Reaction Temperature | 150 - 200 °C | [4] |

| Hydrogen Pressure | 0.5 - 2.5 MPa | [4] |

| p-Nitroaniline Conversion Rate | ≥ 99% | [4] |

| Selectivity | ≥ 95% | [4] |

Part 2: Dimorpholinodiethyl ether (CAS 6425-39-4)

Dimorpholinodiethyl ether is an amine-based catalyst, primarily used in the production of polyurethane foams.[5][6] It acts as a strong foaming catalyst, particularly in water-curing systems.[5]

Chemical Structure

The molecule features two morpholine rings connected by a diethyl ether linkage.

Caption: Chemical structure of Dimorpholinodiethyl ether.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H24N2O3 | [5][7] |

| Molecular Weight | 244.33 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid with a mild, amine-like odor | [7] |

| Boiling Point | 309 °C (lit.) | [8] |

| Melting Point | -28 °C | [8] |

| Density | 1.06 g/mL at 25 °C (lit.) | [8] |

| Solubility | Soluble in water and various organic solvents | [7] |

| SMILES | C(COCCN1CCOCC1)N2CCOCC2 | [7] |

| InChI Key | ZMSQJSMSLXVTKN-UHFFFAOYSA-N | [7] |

Synthesis

Two primary methods for the synthesis of Dimorpholinodiethyl ether have been described. Both involve high-temperature and high-pressure reactions in the presence of a metal catalyst.[5]

Method 1: From Diethylene Glycol and Ammonia

-

Reactants: Diethylene glycol and ammonia are used as the starting materials.

-

Catalyst: A metal catalyst, such as copper or cobalt, is employed.

-

Reaction Conditions: The reaction is carried out at high temperature and high pressure in the presence of hydrogen gas.

-

Product: The reaction yields Dimorpholinodiethyl ether.

Method 2: From Diethylene Glycol and Morpholine

-

Reactants: Diethylene glycol and morpholine are the starting materials.

-

Catalyst: A metal catalyst (e.g., copper or cobalt) is used.

-

Reaction Conditions: The synthesis is conducted under high temperature and high pressure in a hydrogen atmosphere.

-

Product: Dimorpholinodiethyl ether is formed.

References

- 1. Buy N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine | 3081-14-9 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. DMDEE - Catalyst for One-Component PU Rigid Foam manufacturer [sinocurechem.com]

- 7. CAS 6425-39-4: Dimorpholinodiethyl ether | CymitQuimica [cymitquimica.com]

- 8. 2,2-Dimorpholinodiethylether | 6425-39-4 [chemicalbook.com]

Bis(2-morpholinoethyl) Ether: A Technical Whitepaper on its Core Mechanism of Action and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-morpholinoethyl) ether, also known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst with significant industrial applications, primarily in the manufacturing of polyurethane foams. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its well-documented role in chemical catalysis. Despite its widespread industrial use, a comprehensive review of scientific literature reveals a notable absence of data supporting a specific pharmacological or biological mechanism of action in a therapeutic context. Therefore, this document also compiles and discusses the available toxicological data to provide a complete safety and hazard profile. Quantitative data on its catalytic performance and physicochemical properties are presented in structured tables, and key chemical pathways are illustrated using diagrams.

Introduction

Bis(2-morpholinoethyl) ether (DMDEE) is a symmetrically substituted diether and a bicyclic tertiary amine. Its unique molecular structure, featuring two morpholine rings, imparts specific chemical properties that make it an effective catalyst. While the morpholine moiety is found in some pharmacologically active compounds, there is no evidence to suggest that DMDEE itself is utilized as a therapeutic agent. Its primary and well-established function is as a blowing catalyst in the synthesis of polyurethane foams, where it selectively promotes the reaction between water and isocyanates.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(2-morpholinoethyl) ether is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6425-39-4 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [2] |

| Molecular Weight | 244.34 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 192 °C at 15 mmHg | |

| Melting Point | -28 °C | |

| Density | 1.06 g/mL at 25 °C | |

| Solubility | Soluble in water |

Core Mechanism of Action: Polyurethane Catalysis

The principal mechanism of action of bis(2-morpholinoethyl) ether is as a catalyst in polyurethane foam production. It functions as a "blowing" catalyst, selectively accelerating the reaction between isocyanate groups (-NCO) and water. This reaction is crucial for the formation of carbon dioxide (CO₂) gas, which acts as the blowing agent to create the foam structure.[3]

The catalytic activity of DMDEE is attributed to the lone pair of electrons on its tertiary nitrogen atoms within the morpholine rings. These nitrogen atoms act as Lewis bases, activating the isocyanate group and making it more susceptible to nucleophilic attack by water.[3]

Signaling Pathways in Polyurethane Formation

The formation of polyurethane is a complex process involving two primary reactions that are influenced by catalysts like DMDEE: the gelling reaction (urethane formation) and the blowing reaction (urea formation). DMDEE exhibits a high selectivity for the blowing reaction.

Quantitative Catalytic Performance

The performance of DMDEE as a catalyst is often compared to other tertiary amine catalysts in terms of reaction kinetics in polyurethane foam formation.

| Parameter | DMDEE | DABCO BL-11 | TEDA | A-1 |

| Cream Time (s) | 25 | 20 | 18 | 22 |

| Rise Time (s) | 120 | 105 | 95 | 110 |

| Selectivity for Blowing Reaction | High | Moderate | Moderate-High | Moderate |

| Delayed Action | Yes | No | No | No |

Note: The values in this table are representative and can vary depending on the specific formulation and reaction conditions.

Toxicological Profile and Safety

While bis(2-morpholinoethyl) ether does not have a known therapeutic mechanism of action, it does possess a defined toxicological profile. Understanding these hazards is crucial for researchers and professionals who may handle this compound.

Summary of Toxicological Hazards

| Hazard | Description | Reference |

| Skin Irritation/Corrosion | Causes skin irritation and may cause burns upon prolonged contact. | [4][5] |

| Eye Irritation/Damage | Causes serious eye irritation and potential for severe eye damage. | [6] |

| Inhalation Toxicity | Inhalation of vapors may cause respiratory irritation and delayed lung injury. | [4][5] |

| Oral Toxicity | Harmful if swallowed. | [4] |

Experimental Protocols for Toxicological Assessment

The toxicological data for bis(2-morpholinoethyl) ether are derived from standard toxicological assays. A brief overview of the methodologies is provided below.

Acute Oral Toxicity (e.g., OECD TG 420):

-

Fasting animals (typically rats) are administered a single dose of the substance by oral gavage.

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 (lethal dose for 50% of the test population) is calculated.

Dermal Irritation/Corrosion (e.g., OECD TG 404):

-

A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The degree of irritation is scored to determine if the substance is an irritant or corrosive.

Eye Irritation/Corrosion (e.g., OECD TG 405):

-

A small amount of the substance is instilled into the eye of a test animal (typically a rabbit).

-

The eye is observed at specified intervals for effects on the cornea, iris, and conjunctiva.

-

The severity and reversibility of the effects are scored to classify the substance's eye irritation potential.

Conclusion

Bis(2-morpholinoethyl) ether is a chemical of significant industrial importance with a well-characterized mechanism of action as a tertiary amine catalyst in polyurethane synthesis. Its high selectivity for the isocyanate-water reaction makes it a valuable tool for controlling the foaming process in the production of polyurethane materials. For researchers, scientists, and drug development professionals, it is critical to recognize that despite the presence of the morpholine functional group, there is no scientific evidence to support a pharmacological mechanism of action for this compound. The available biological data are confined to its toxicological properties, which indicate that it is a hazardous substance requiring careful handling. Future research into this molecule from a biological perspective would be entering uncharted territory, with the current body of knowledge pointing solely to its industrial utility and associated hazards.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Bis(2-morpholinoethyl) Ether 85.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. ohans.com [ohans.com]

- 4. 2,2'-Dimorpholinodiethyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

The Biological Versatility of the Morpholine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in a multitude of approved drugs and clinical candidates.[1] Its facile synthesis, metabolic stability, and ability to modulate pharmacokinetic properties make it a "privileged structure" in drug design.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of morpholine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers in the field of drug development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival signaling pathways.[3][4] Many derivatives function by inhibiting crucial cellular kinases.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is frequently over-activated in various human cancers.[6][7] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[8][9]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Morpholine [label="Morpholine Derivative\n(e.g., PKI-587)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"];

// Inhibition edges Morpholine -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Morpholine -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Morpholine -> mTORC2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor morpholine derivatives.

Quantitative Anticancer Data

The cytotoxic effects of morpholine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [10] |

| Quinazoline | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] |

| Quinazoline | AK-10 | A549 (Lung) | 8.55 ± 0.67 | [10] |

| Quinazoline | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [10] |

| Benzimidazole-Oxadiazole | Compound 5h | HT-29 (Colon) | 5.514 ± 0.081 | [11] |

| Benzimidazole-Oxadiazole | Compound 5j | HT-29 (Colon) | 9.657 ± 0.149 | [11] |

| Morpholine | M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [12] |

| Morpholine | M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[13][14]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_cells [label="Seed cells into\n96-well plate"]; incubate1 [label="Incubate for 24h\n(allow attachment)"]; add_compound [label="Add serial dilutions of\nMorpholine Derivative"]; incubate2 [label="Incubate for\n48-72 hours"]; add_mtt [label="Add MTT Reagent\n(10 µL per well)"]; incubate3 [label="Incubate for 2-4 hours\n(Formazan formation)"]; solubilize [label="Add Solubilization Agent\n(e.g., DMSO, 100-150 µL)"]; shake [label="Shake plate for\n10-15 min"]; read_absorbance [label="Measure Absorbance\nat 570 nm"]; analyze [label="Analyze Data:\nCalculate % Viability & IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> plate_cells; plate_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> shake; shake -> read_absorbance; read_absorbance -> analyze; analyze -> end; }

Caption: Standard experimental workflow for determining IC50 values using the MTT assay.

Protocol Steps:

-

Cell Plating: Seed adherent cells in a 96-well microtiter plate at a density of 1,000-100,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][15]

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in a suitable culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][14]

-

Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[14]

Antimicrobial Activity

The morpholine scaffold is integral to the structure of several antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[3][16]

Antibacterial Activity

Morpholine derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[17] Their efficacy is determined by the Minimum Inhibitory Concentration (MIC).[18]

Quantitative Antibacterial Data

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Thiazine-2-amine | Compound 26 | S. aureus | 6.25 | [16] |

| Thiazine-2-amine | Compound 24 | V. cholerae | 6.25 | [16] |

| Thiazine-2-amine | Compound 24 | P. aeruginosa | 12.5 | [16] |

| Acetamide | Compound 22 | E. coli | 12.5 | [19] |

| Ru-based complex | Ru(ii)-3 | S. aureus | 0.78 | [17] |

| 5-Arylideneimidazolone | Compound 10 | MRSA (as enhancer) | 0.03125-0.25 mM | [20] |

Antifungal Activity

Derivatives containing the morpholine ring are also effective against pathogenic fungi, including various Candida species and Aspergillus niger.[21][22]

Quantitative Antifungal Data

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Thiazine-2-amine | Compound 21 | A. flavus | 6.25 | [16] |

| Thiazine-2-amine | Compound 25 | M. gypseum | 6.25 | [16] |

| Thiazine-2-amine | Compound 20 | Mucor | 12.5 | [16] |

| Sila-Morpholine | Compound 24 | C. albicans ATCC 24433 | 0.5 | [22] |

| Sila-Morpholine | Compound 24 | C. neoformans ATCC 34664 | 0.25 | [22] |

| Sila-Morpholine | Compound 24 | A. niger ATCC 10578 | 1 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[23][24]

Protocol Steps:

-

Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) within a 96-well microdilution plate.[23][25]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration.[23]

-

Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial or fungal suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[23]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 35-37°C).[24][26]

-

Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compound [label="Prepare 2-fold serial dilutions\nof Morpholine Derivative\nin 96-well plate"]; prep_inoculum [label="Standardize microbial inoculum\n(e.g., 0.5 McFarland)"]; inoculate [label="Inoculate all wells\n(except sterility control)"]; incubate [label="Incubate plate\n(18-24h at 37°C)"]; read_results [label="Visually inspect for turbidity\nto determine lowest concentration\nwith no growth"]; mic_value [label="Record MIC value", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_compound; prep_compound -> prep_inoculum; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> mic_value; mic_value -> end; }

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Other Significant Biological Activities

Beyond anticancer and antimicrobial effects, the morpholine scaffold is a key component in molecules designed to treat a range of other conditions, including inflammation and central nervous system disorders.[5][27]

Anti-inflammatory Activity

Certain morpholine derivatives have been shown to possess potent anti-inflammatory properties. For example, indole derivatives with N-ethyl morpholine moieties act as selective agonists for the cannabinoid receptor 2 (CB2), which plays a role in mediating analgesia and anti-inflammation.[28][29] One such compound demonstrated a potent anti-inflammatory effect in a rat model, significantly suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[28][29] Other derivatives have shown inhibitory effects on inducible nitric oxide synthase (iNOS).[30]

Quantitative Anti-inflammatory Data

| Compound Class | Derivative Example | Target/Model | Activity Metric | Value | Reference |

| Indole Derivative | Compound 2 | CFA-induced rat model | ED50 | 1.097 mg/kg | [28][29] |

| β-Lactam | Compound 5c | iNOS Inhibition | IC50 | 0.12 ± 0.00 mM | [30] |

| β-Lactam | Compound 3k | iNOS Inhibition | IC50 | 0.22 ± 0.02 mM | [30] |

Antidepressant Activity

Several approved antidepressant drugs, such as reboxetine and moclobemide, feature a morpholine ring in their structure.[31][32] This highlights the scaffold's importance in developing agents that modulate central nervous system targets. Novel morpholine derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and serotonin (5-HT) reuptake, showing promise in preclinical studies.[31]

Quantitative Antidepressant-related Data

| Compound Class | Derivative Example | Target | Activity Metric | Value | Reference |

| Ibuprofen Ester | Compound 108 | COX-2 | IC50 | 0.78 µM | [31] |

| Ibuprofen Ester | Compound 108 | 5-HT Reuptake | % Inhibition | 49.9% at 10 mg/L | [31] |

Conclusion

The morpholine ring is a remarkably versatile and privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities. Its derivatives have demonstrated significant efficacy as anticancer, antibacterial, antifungal, anti-inflammatory, and antidepressant agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of morpholine-based compounds for therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and more effective clinical candidates.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. bio-protocol.org [bio-protocol.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 29. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. tandfonline.com [tandfonline.com]

In-Depth Toxicological Profile of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for the chemical compound Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, also commonly known as dimorpholinodiethyl ether (DMDEE), with the CAS Number 6425-39-4. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Chemical Identity

| Property | Value |

| Chemical Name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- |

| Synonyms | Dimorpholinodiethyl ether (DMDEE), Bis(2-morpholinoethyl) ether |

| CAS Number | 6425-39-4 |

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.33 g/mol |

| Structure | O(CCN1CCOCC1)₂ |

Toxicological Data

The following tables summarize the available quantitative toxicological data for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | 2025 mg/kg bw | [1] |

| LD50 | Rabbit (male/female) | Dermal | 3038 mg/kg bw | [1] |

| LC50 | Rat (male/female) | Inhalation | > 0.21 mg/L air (nominal) | [1] |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | Not specified | No data available | [1] |

| Serious Eye Damage/Irritation | Not specified | Causes serious eye irritation (Category 2) | [1] |

Repeated Dose Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a notable lack of publicly available quantitative data for the following endpoints:

-

Repeated Dose Toxicity: No data available.

-

Mutagenicity: No data available.

-

Carcinogenicity: No data available.[1]

-

Reproductive Toxicity: No data available.[1]

Safety Data Sheets (SDS) often state that the substance is not classified for these hazards based on available data, which suggests that studies may exist but the detailed results are not published or easily accessible.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- are not fully described in the publicly available literature. However, based on the provided data and standard toxicological practices, the following general methodologies can be inferred.

Acute Oral Toxicity (LD50)

The acute oral toxicity study in rats likely followed a protocol similar to OECD Guideline 401 or 423.

Caption: Generalized workflow for an acute oral toxicity study.

Methodology:

-

Test Species: Rat (male/female).

-

Administration: A single dose of the test substance was administered by oral gavage.

-

Dose Level: The reported LD50 is 2025 mg/kg body weight.[1]

-

Observation Period: Animals were likely observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs, body weight changes, and mortality were recorded. A gross necropsy was likely performed on all animals at the end of the study.

Acute Dermal Toxicity (LD50)

The acute dermal toxicity study in rabbits likely adhered to a protocol similar to OECD Guideline 402.

Caption: Generalized workflow for an acute dermal toxicity study.

Methodology:

-

Test Species: Rabbit (male/female).

-

Administration: A single dose of the test substance was applied to the shaved skin.

-

Dose Level: The reported LD50 is 3038 mg/kg body weight.[1]

-

Exposure: The application site was likely covered with a semi-occlusive dressing for 24 hours.

-

Observation Period: Animals were observed for 14 days for skin reactions, signs of systemic toxicity, and mortality.

-

Endpoints: Dermal irritation, clinical signs, and mortality were recorded. A gross necropsy was likely performed at the end of the study.

Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity study in rats likely followed a protocol similar to OECD Guideline 403.

Methodology:

-

Test Species: Rat (male/female).

-

Exposure: Animals were exposed to the test substance in the air for a defined period (e.g., 4 hours).

-

Concentration: The reported LC50 is > 0.21 mg/L (nominal concentration).[1] This indicates that at the highest tested concentration, less than 50% of the animals died.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs, body weight, and mortality were monitored. Gross necropsy was likely performed.

Mechanism of Toxicity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the mechanism of toxicity or the signaling pathways affected by Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-. The primary reported hazard is serious eye irritation. The mechanism for this is likely related to the chemical's physicochemical properties and its interaction with the ocular surface, leading to an inflammatory response.

Caption: Postulated general pathway for chemical-induced irritation.

This diagram represents a generalized and hypothetical pathway for chemical-induced irritation and is not based on specific studies of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-. Research would be needed to elucidate the specific molecular targets and signaling cascades involved.

Data Gaps and Future Research

The toxicological profile of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is incomplete. To conduct a thorough risk assessment, further studies are required in the following areas:

-

Repeated-Dose Toxicity: To evaluate the effects of long-term, repeated exposure.

-

Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus assay) is needed to assess the mutagenic potential.

-

Carcinogenicity: Long-term bioassays in rodents would be necessary to determine the carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects on fertility, reproduction, and embryonic/fetal development.

-

Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for extrapolating animal data to humans.

-

Mechanism of Action: Research into the molecular mechanisms underlying its irritant properties and any other potential toxic effects would provide a more complete understanding of its hazard profile.

Conclusion

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- demonstrates low to moderate acute toxicity via the oral and dermal routes and is a serious eye irritant. Significant data gaps exist for chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, precluding a comprehensive risk assessment. Professionals in drug development and chemical safety should exercise caution and consider the need for further testing depending on the potential for human exposure.

References

An In-depth Technical Guide to the Solubility of 2,2'-Dimorpholinyldiethyl Ether (DMDEE) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dimorpholinyldiethyl ether (DMDEE), a crucial tertiary amine catalyst in various industrial and research applications. Understanding its solubility profile is essential for optimizing reaction conditions, formulation development, and purification processes.

Core Properties of DMDEE

DMDEE is a colorless to pale yellow liquid with a characteristic amine-like odor. Its molecular structure, featuring two morpholine rings connected by a diethyl ether linkage, dictates its solubility behavior. This structure imparts both polar and non-polar characteristics, allowing for a degree of solubility in a range of solvents.

Solubility Data

The solubility of DMDEE in water and various organic solvents has been reported in several technical data sheets and chemical databases. However, detailed quantitative data across a wide spectrum of organic solvents remains limited in publicly available literature. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent | Solvent Class | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | Completely Miscible[1][2] | Not Specified | Some sources quantify this as 100 g/L at 20°C or >10%[3][4][5][6]. The term "completely miscible" suggests solubility in all proportions, which may differ from a specific quantitative value determined under certain conditions. |

| Alcohols | Polar Protic | Soluble | Not Specified | General classification; specific quantitative data for individual alcohols like methanol or ethanol is not readily available. |

| Chloroform | Chlorinated | Slightly Soluble[3][5][7] | Not Specified | --- |

| Ethyl Acetate | Ester | Slightly Soluble[3][5][7] | Not Specified | --- |

| Polar Organic Solvents | Various | Soluble | Not Specified | This is a broad category. DMDEE's polarity suggests good solubility in polar aprotic solvents like DMF or DMSO, but specific data is lacking. |

| Non-polar Solvents | Various | Partially Soluble | Not Specified | For example, alkanes like hexane. This suggests limited solubility in non-polar environments. |

Experimental Protocols

Detailed experimental protocols for the determination of DMDEE solubility in various organic solvents are not extensively documented in readily accessible literature. However, standard methods for solubility determination can be applied. A common approach is the isothermal shake-flask method :

-

Preparation of Supersaturated Solution: A known excess amount of DMDEE is added to a specific volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This duration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn. The concentration of DMDEE in the aliquot is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, after appropriate calibration.

-

Data Reporting: The solubility is typically reported in units of g/100 mL, g/L, or mol/L at the specified temperature.

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship of DMDEE's solubility based on the general classification of solvents.

Caption: Logical relationship of DMDEE solubility in different solvent classes.

References

- 1. researchgate.net [researchgate.net]

- 2. Wholesale 2,2′-dimorpholinyldiethyl ether Cas#6425-39-4 DMDEE Manufacturer and Supplier | MOFAN [mofanpu.com]

- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 4. chembk.com [chembk.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Spectral analysis of Dimorpholinodiethyl ether (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Dimorpholinodiethyl ether (DMDEE), a key industrial catalyst. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including structured data tables and detailed experimental protocols. This document is intended to serve as a practical reference for the characterization of this important molecule.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectral analysis of Dimorpholinodiethyl ether. Due to the symmetrical nature of the molecule (IUPAC name: 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine), a simplified set of signals is expected in both ¹H and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Dimorpholinodiethyl ether (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.70 | Triplet | -O-CH₂ -CH₂-N- (Morpholine ring) |

| ~ 3.60 | Triplet | -O-CH₂ -CH₂-O- (Ether bridge) |

| ~ 2.55 | Triplet | -O-CH₂-CH₂ -N- (Ether bridge) |

| ~ 2.45 | Triplet | -O-CH₂-CH₂ -N- (Morpholine ring) |

Note: The predicted chemical shifts are based on the typical ranges for protons adjacent to ether oxygens and morpholine nitrogens. Actual values may vary slightly.

Table 2: Predicted ¹³C NMR Spectral Data for Dimorpholinodiethyl ether (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70.0 | -O-C H₂-CH₂-O- (Ether bridge) |

| ~ 67.0 | -O-C H₂-CH₂-N- (Morpholine ring) |

| ~ 57.5 | -O-CH₂-C H₂-N- (Ether bridge) |

| ~ 54.0 | -O-CH₂-C H₂-N- (Morpholine ring) |

Note: These predictions are based on the known chemical shifts for similar chemical environments. A ¹³C NMR spectrum for this compound is available on SpectraBase, recorded on a Bruker WH-90 in CDCl₃.[1][2]

Infrared (IR) Spectroscopy

The FTIR spectrum of liquid Dimorpholinodiethyl ether is typically recorded as a thin film between salt plates.[1]

Table 3: Characteristic IR Absorption Bands for Dimorpholinodiethyl ether

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH₂) |

| 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |

| 1150 - 1085 | Strong | C-O Stretch | Aliphatic Ether |

Note: The table lists the primary expected absorption bands. The full spectrum would contain additional peaks in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of Dimorpholinodiethyl ether is typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The molecular ion peak ([M]⁺) is expected at an m/z of 244, corresponding to its molecular weight.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Dimorpholinodiethyl ether

| m/z | Proposed Fragment | Fragmentation Pathway |

| 244 | [C₁₂H₂₄N₂O₃]⁺ | Molecular Ion (M⁺) |

| 158 | [C₈H₁₆NO₂]⁺ | α-cleavage, loss of a morpholinoethyl radical |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the ether linkage |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage at the morpholine ring |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

Note: The fragmentation of ethers is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom.

Experimental Protocols

The following sections provide detailed methodologies for the spectral analysis of Dimorpholinodiethyl ether.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Dimorpholinodiethyl ether into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

-

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in Dimorpholinodiethyl ether through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

-

Place one to two drops of liquid Dimorpholinodiethyl ether onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently rotating to create a thin, uniform liquid film and eliminate air bubbles.

-

-

Instrumental Analysis:

-

Place the assembled salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of Dimorpholinodiethyl ether.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Dimorpholinodiethyl ether (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Instrumental Analysis:

-

Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-